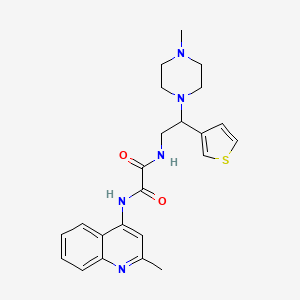

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2S/c1-16-13-20(18-5-3-4-6-19(18)25-16)26-23(30)22(29)24-14-21(17-7-12-31-15-17)28-10-8-27(2)9-11-28/h3-7,12-13,15,21H,8-11,14H2,1-2H3,(H,24,29)(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAZGKLGQUHPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound characterized by its complex molecular structure, which includes a piperazine ring, a thiophene group, and a quinoline moiety. This compound is being investigated for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C18H24N4O2S

- Molecular Weight : 392.5 g/mol

- CAS Number : 946375-49-1

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

The mechanism of action for this compound may involve:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It could inhibit specific enzymes, thereby altering metabolic pathways.

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of similar oxalamide derivatives. For instance:

-

Anticancer Activity : A study explored the effects of oxalamide derivatives on cancer cell lines, demonstrating that certain compounds significantly inhibited cell proliferation through apoptosis induction.

Compound Name IC50 (µM) Cell Line Compound A 10 HeLa Compound B 5 MCF7 N1-(...) 7 A549 -

Antimicrobial Properties : Another investigation assessed the antimicrobial activity of similar compounds against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL

Pharmacokinetic Studies

Pharmacokinetic parameters are crucial for understanding the biological activity of this compound:

- Absorption : Studies suggest that the compound exhibits good permeability across biological membranes.

- Distribution : The volume of distribution indicates that the compound can effectively reach target tissues.

- Metabolism : Metabolic pathways have been proposed based on structural analogs, indicating potential liver metabolism.

- Excretion : Predicted renal clearance rates suggest efficient elimination from the body.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The target compound shares structural homology with several oxalamide derivatives reported in the literature. Key comparisons are outlined below, focusing on molecular features, substituent variations, and physicochemical properties.

Structural and Molecular Comparisons

*Note: The molecular formula and weight of the target compound are inferred based on structural analogy to cited derivatives.

Key Differences and Implications

N2 Substituent Diversity: The target compound’s 2-methylquinolin-4-yl group (aromatic, planar) contrasts with the 4-nitrophenyl (electron-deficient, polar) in and 4-(trifluoromethyl)phenyl (highly hydrophobic) in . Quinoline’s extended π-system may enhance binding to aromatic-rich biological targets.

N1 Substituent Modifications: The target’s thiophen-3-yl group (sulfur atom) differs from the pyridin-3-yl (nitrogen atom) in , altering hydrogen-bonding and solubility profiles. 4-Methylpiperazine (target and ) vs.

Physicochemical Properties: Molecular weights range from 402.5 g/mol () to ~466.6 g/mol (target), with higher weights correlating with increased steric bulk. Solubility trends are unclear due to missing experimental data (e.g., logP, pKa), but the target’s piperazine and quinoline groups may balance hydrophilicity and lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.